

DMH2: A Comparative Guide to its Inhibitory Effect on ALK2

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Compound of Interest

Compound Name: DMH2

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the small molecule inhibitor **DMH2** and its inhibitory effect on Activin receptor-like kinase 2 (ALK2), a key regulator in the bone morphogenetic protein (BMP) signaling pathway. Dysregulation of ALK2 activity is implicated in various diseases, including fibrodysplasia ossificans progressiva (FOP) and certain cancers, making it a critical target for therapeutic intervention. This document presents a comparative analysis of **DMH2** with other known ALK2 inhibitors, supported by experimental data and detailed protocols to assist researchers in their drug discovery and development efforts.

Comparative Analysis of ALK2 Inhibitors

The inhibitory potential of **DMH2** against ALK2 is best understood in the context of other well-characterized inhibitors. The following table summarizes the inhibitory constants (K_i) and half-maximal inhibitory concentrations (IC_{50}) for **DMH2** and its analogs. These values provide a quantitative measure of their potency and selectivity.

Compound	ALK2 IC50 (nM)	ALK1 IC50 (nM)	ALK3 IC50 (nM)	ALK6 IC50 (nM)	ALK2 Ki (nM)	ALK3 Ki (nM)	ALK6 Ki (nM)	Selectivity Notes
DMH2	-	-	-	-	43[1][2]	5.4[1][2]	<1[1][2]	Exhibits >30-fold selectivity over ALK4, ALK5, BMPR2 , AMPK and VEGFR 2.[1][2]
LDN- 193189	~1.2[1]	-	-	-	-	-	-	Potent inhibitor of ALK2 and ALK3. [1][3] Also inhibits RIPK2. [1]
K02288	~1.2[1]	-	-	-	-	-	-	Highly selective 2- aminop yridine- based inhibitor .[2][4]
Dorsom orphin	~120	-	-	-	-	-	-	First- generati on

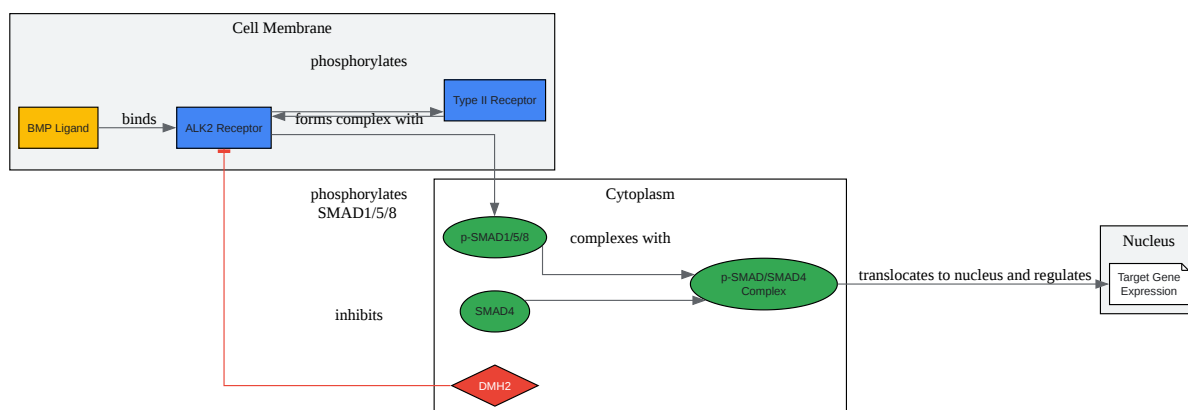
									ALK2 inhibitor with off- target effects. [1]
									A potent and selectiv e BMP inhibitor .[1][5]
DMH1	~120	27	<5	47.6	-	-	-	-	
									Exhibits nearly 4 orders of selectivi ty for BMP vs TGF-β and Activin type I recepto rs.[1]
LDN- 212854	~1.2[1]	-	-	-	-	-	-	-	

Note: IC50 and Ki values are sourced from multiple studies and may not be directly comparable due to variations in experimental conditions.

ALK2 Signaling Pathway and Inhibition

The canonical ALK2 signaling pathway is initiated by the binding of a BMP ligand, leading to the phosphorylation of downstream SMAD proteins (SMAD1, SMAD5, and SMAD8). These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate target gene expression. **DMH2** and other ALK2 inhibitors act by competing with ATP

for the kinase domain of ALK2, thereby preventing the phosphorylation of SMADs and blocking the downstream signaling cascade.

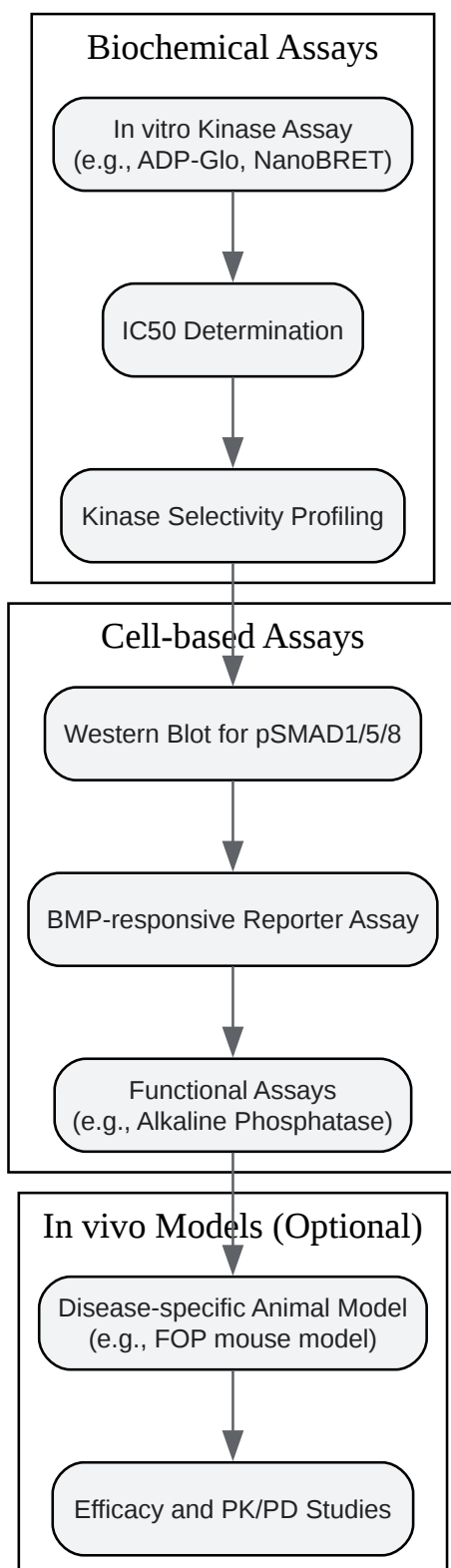


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Caption: ALK2 signaling pathway and mechanism of **DMH2** inhibition.

Experimental Validation Workflow

Validating the inhibitory effect of a compound like **DMH2** on ALK2 typically involves a multi-step process, starting from biochemical assays to cell-based functional assays and potentially in vivo studies.



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- To cite this document: BenchChem. [DMH2: A Comparative Guide to its Inhibitory Effect on ALK2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568637#validation-of-dmh2-s-inhibitory-effect-on-alk2]

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